N,N-Didemethylchlorpheniramine

Übersicht

Beschreibung

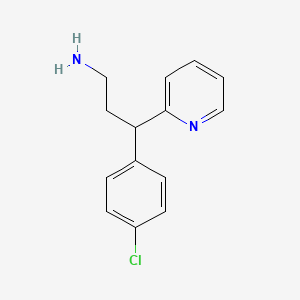

N,N-Didemethylchlorpheniramine is a pharmaceutical compound belonging to the class of antihistamines. It is a derivative of chlorpheniramine, which is widely used to treat allergic conditions due to its antihistamine properties. The molecular formula of didemethylchlorpheniramine is C14H15ClN2, and it has a molecular weight of 246.73 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Didemethylchlorpheniramine can be synthesized through the phthalimidoalkylation of phenylpyridylacetonitriles, followed by acidic or basic hydrolysis and decarboxylation . Another method involves the preparation of substituted dihydropyrrolamines as intermediates, which are then converted into the corresponding propylamines .

Industrial Production Methods

Industrial production of didemethylchlorpheniramine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The boiling point of didemethylchlorpheniramine is approximately 374°C at 760 mmHg, and it has a density of 1.166 g/cm³ .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Didemethylchlorpheniramine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Didemethylchlorpheniramine exhibits significant biological activity primarily through its action as a histamine H1 receptor antagonist. This mechanism leads to various physiological effects:

- Antihistaminic Effects: It effectively alleviates symptoms associated with allergic reactions such as sneezing, itching, and runny nose.

- Anticholinergic Properties: These properties may influence neurotransmitter systems, providing additional therapeutic benefits.

Therapeutic Applications

The compound has potential applications in both human and veterinary medicine:

-

Human Medicine:

- Used in the treatment of allergic rhinitis, urticaria, and other allergy-related conditions.

- Investigated for its efficacy in managing symptoms of common colds and flu.

-

Veterinary Medicine:

- Applied in treating allergic reactions in animals, demonstrating similar antihistaminic effects as seen in humans.

Research Insights and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antihistaminic Research: Investigations into the pharmacokinetics of this compound reveal its effectiveness compared to other antihistamines. It has been shown to provide relief with fewer sedative effects than some contemporaries .

- Case Studies in Toxicology: Analytical methods utilizing this compound have been employed in forensic toxicology to identify poisoning incidents involving antihistamines. These studies demonstrate its relevance in clinical toxicology settings .

-

Comparative Studies with Other Antihistamines:

Compound Name Structure Features Unique Properties Chlorpheniramine Chlorinated phenyl group Strong H1 antagonist with sedative effects Dexchlorpheniramine Dextrorotatory stereoisomer Higher potency at H1 receptors Brompheniramine Brominated phenyl group Similar antihistaminic effects but varied side effects This compound Dimethylation pattern Distinct pharmacological profile

Wirkmechanismus

N,N-Didemethylchlorpheniramine exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion . The compound competes with histamine for H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorpheniramine: A widely used antihistamine with similar properties but different molecular structure.

Dexchlorpheniramine: An enantiomer of chlorpheniramine with similar antihistamine effects.

Brompheniramine: Another antihistamine with a similar mechanism of action but different chemical structure.

Uniqueness

N,N-Didemethylchlorpheniramine is unique due to its specific molecular structure, which influences its binding affinity to histamine receptors and its pharmacokinetic properties. Compared to chlorpheniramine, didemethylchlorpheniramine may have different metabolic pathways and a distinct profile of side effects .

Biologische Aktivität

N,N-Didemethylchlorpheniramine is a significant metabolite of chlorpheniramine, a well-known antihistamine used primarily for the treatment of allergic reactions. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Chlorpheniramine and Its Metabolites

Chlorpheniramine is classified as a histamine H1 receptor antagonist . It is utilized to alleviate symptoms associated with allergic rhinitis, urticaria, and other allergic conditions. Upon administration, chlorpheniramine undergoes metabolic conversion to several metabolites, including this compound and demethylchlorpheniramine. These metabolites retain some biological activity and contribute to the overall pharmacological profile of the drug.

This compound acts primarily as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it effectively blocks the action of endogenous histamine, which is responsible for various allergic symptoms such as itching, sneezing, and nasal congestion. The compound's ability to inhibit histamine signaling pathways is crucial for its therapeutic efficacy.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in various contexts:

- Absorption : The compound is well absorbed in the gastrointestinal tract.

- Distribution : It exhibits a volume of distribution that indicates extensive tissue binding.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination Half-life : Studies suggest a half-life ranging from 21 to 27 hours for chlorpheniramine, with metabolites exhibiting different elimination profiles .

Table 1: Pharmacokinetic Parameters

| Parameter | Chlorpheniramine | This compound |

|---|---|---|

| Absorption | Well absorbed | Not explicitly defined |

| Volume of Distribution | Not available | Not explicitly defined |

| Metabolism | Hepatic (CYP450) | Hepatic (CYP450) |

| Elimination Half-life | 21-27 hours | Not explicitly defined |

Urinary Excretion Studies

Research has indicated that the urinary excretion rates of chlorpheniramine and its metabolites vary significantly based on urine pH and flow rate. In a study involving children with allergic rhinitis, it was found that this compound accounted for approximately 9.6% of the total urinary recovery over a 48-hour period . This highlights its role as an active metabolite with potential implications for dosing and efficacy.

Case Study 1: Allergic Rhinitis in Children

A clinical study assessed the efficacy of chlorpheniramine in children aged 6-16 years suffering from allergic rhinitis. The study monitored both chlorpheniramine and its metabolites, including this compound. Results indicated that patients experienced significant relief from symptoms, correlating with higher concentrations of these metabolites in urine samples .

Case Study 2: Pharmacogenomic Variability

Another study examined genetic factors influencing the metabolism of chlorpheniramine among diverse populations. Variations in CYP450 enzyme activity were linked to differences in excretion rates of this compound, suggesting that genetic profiling could optimize dosing regimens for enhanced therapeutic outcomes .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14/h1-7,10,13H,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBHBFPBGUXPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942804 | |

| Record name | 3-(4-Chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20619-13-0 | |

| Record name | Didesmethylchlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20619-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Didemethylchlorpheniramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDESMETHYLCHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW1P1ER09X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How much didemethylchlorpheniramine is excreted in urine after chlorpheniramine administration?

A1: The study found that over a 48-hour period, children excreted an average of 9.6% (± 9.4%) of the administered chlorpheniramine dose as didemethylchlorpheniramine in their urine. [] This indicates that didemethylchlorpheniramine is a significant metabolite of chlorpheniramine in children.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.